

LB-60-OF61: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LB-60-OF61	
Cat. No.:	B8105898	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, **LB-60-OF61**. Due to the limited publicly available data for this specific compound, this guide also includes generalized experimental protocols and data for analogous compounds, particularly pyridine-containing NAMPT inhibitors, to provide a framework for its physicochemical characterization.

Introduction to LB-60-OF61

LB-60-OF61 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By targeting NAMPT, **LB-60-OF61** disrupts cellular metabolism, making it a compound of interest for therapeutic research, particularly in oncology. Understanding its solubility and stability is critical for its development as a potential therapeutic agent, influencing formulation, delivery, and bioavailability.

Solubility Data

Detailed quantitative solubility data for **LB-60-OF61** in a range of aqueous and organic solvents is not extensively available in the public domain. The following table summarizes the known solubility information and provides a template for comprehensive solubility profiling.

Table 1: Solubility Data for **LB-60-OF61** and Analogous Compounds

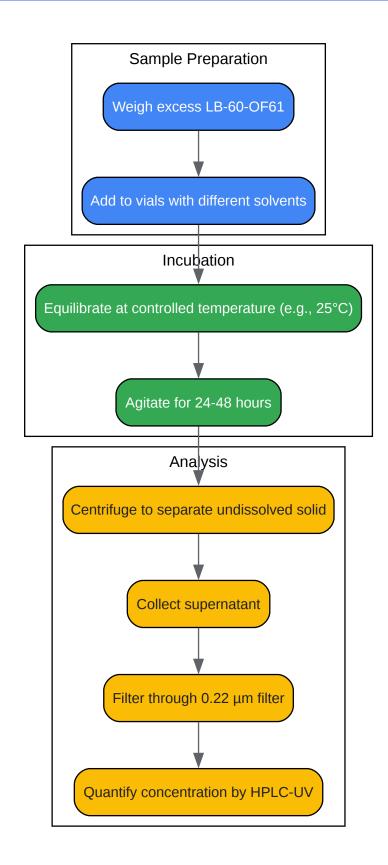
Solvent System	LB-60-OF61 Solubility	Analogous Pyridine- Containing NAMPT Inhibitor Solubility
Aqueous Buffers		
pH 5.0	Data not available	Low μg/mL range
pH 7.4	Data not available	Low μg/mL range
pH 9.0	Data not available	Slightly improved solubility compared to neutral pH
Organic Solvents		
Dimethyl Sulfoxide (DMSO)	Soluble	Generally high (mg/mL range)
Ethanol	Data not available	Moderately soluble
Methanol	Data not available	Moderately soluble
Acetonitrile	Data not available	Sparingly soluble
Co-solvent Systems		
20% Ethanol in Water	Data not available	Improved aqueous solubility
10% DMSO in PBS	Data not available	Commonly used for in vitro assays

Stability Data

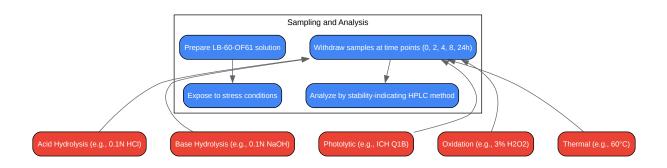
Comprehensive stability data for **LB-60-OF61**, including degradation kinetics under various stress conditions, is not readily available. Stability is a critical parameter that dictates storage conditions, shelf-life, and potential degradation pathways.

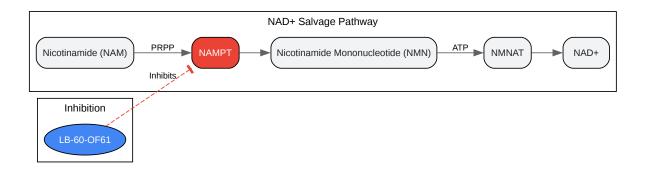
Table 2: Stability Profile of **LB-60-OF61** (Predicted based on general knowledge of similar compounds)

Condition	Expected Stability Outcome	Potential Degradation Products
рН		
Acidic (pH 1-3)	Potential for hydrolysis of amide or ether linkages.	Hydrolyzed amide and ether fragments.
Neutral (pH 6-8)	Generally expected to be more stable.	Minimal degradation.
Basic (pH 9-12)	Increased potential for hydrolysis of amide linkage.	Hydrolyzed amide fragment.
Temperature		
Refrigerated (2-8 °C)	Expected to be stable for extended periods.	Minimal degradation.
Room Temperature (20-25 °C)	Stable for shorter durations.	Slow oxidation or hydrolysis.
Elevated (≥ 40 °C)	Accelerated degradation.	Multiple degradation products.
Light (Photostability)		
Exposure to UV/Visible light	The pyridine moiety may be susceptible to photodegradation.	Photo-isomers, oxides, or ring- opened products.
Oxidative Stress		
Presence of oxidizing agents	The pyridine ring and other electron-rich moieties may be susceptible to oxidation.	N-oxides and other oxidation products.


Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like **LB-60-OF61**.


Equilibrium Solubility Determination


This protocol describes a standard shake-flask method for determining equilibrium solubility.

Click to download full resolution via product page

• To cite this document: BenchChem. [LB-60-OF61: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105898#lb-60-of61-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com